DVAHEILNEAYRKVLDQLSARKYLQSMVA DVAHEILNEAYRKVLDQLSARKYLQSMVA
Brand Name: Vulcanchem
CAS No.: 132769-35-8
VCID: VC0186671
InChI: InChI=1S/C148H242N42O45S/c1-22-76(16)117(190-129(217)94(44-48-111(200)201)174-137(225)102(61-83-65-159-68-162-83)177-120(208)79(19)165-142(230)114(73(10)11)187-121(209)86(151)62-112(202)203)145(233)184-99(58-72(8)9)132(220)181-103(63-109(154)197)138(226)173-93(43-47-110(198)199)122(210)163-78(18)119(207)176-100(59-81-33-37-84(193)38-34-81)135(223)170-90(32-28-53-161-148(157)158)124(212)169-88(30-24-26-51-150)128(216)189-116(75(14)15)144(232)183-98(57-71(6)7)133(221)182-104(64-113(204)205)139(227)172-91(41-45-107(152)195)126(214)178-97(56-70(4)5)134(222)186-105(66-191)140(228)164-77(17)118(206)167-89(31-27-52-160-147(155)156)123(211)168-87(29-23-25-50-149)125(213)180-101(60-82-35-39-85(194)40-36-82)136(224)179-96(55-69(2)3)131(219)171-92(42-46-108(153)196)127(215)185-106(67-192)141(229)175-95(49-54-236-21)130(218)188-115(74(12)13)143(231)166-80(20)146(234)235/h33-40,65,68-80,86-106,114-117,191-194H,22-32,41-64,66-67,149-151H2,1-21H3,(H2,152,195)(H2,153,196)(H2,154,197)(H,159,162)(H,163,210)(H,164,228)(H,165,230)(H,166,231)(H,167,206)(H,168,211)(H,169,212)(H,170,223)(H,171,219)(H,172,227)(H,173,226)(H,174,225)(H,175,229)(H,176,207)(H,177,208)(H,178,214)(H,179,224)(H,180,213)(H,181,220)(H,182,221)(H,183,232)(H,184,233)(H,185,215)(H,186,222)(H,187,209)(H,188,218)(H,189,216)(H,190,217)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,234,235)(H4,155,156,160)(H4,157,158,161)/t76-,77-,78-,79-,80-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
Molecular Formula: C148H242N42O45S
Molecular Weight: 3361.873

DVAHEILNEAYRKVLDQLSARKYLQSMVA

CAS No.: 132769-35-8

Main Products

VCID: VC0186671

Molecular Formula: C148H242N42O45S

Molecular Weight: 3361.873

DVAHEILNEAYRKVLDQLSARKYLQSMVA - 132769-35-8

CAS No. 132769-35-8
Product Name DVAHEILNEAYRKVLDQLSARKYLQSMVA
Molecular Formula C148H242N42O45S
Molecular Weight 3361.873
Standard InChI InChI=1S/C148H242N42O45S/c1-22-76(16)117(190-129(217)94(44-48-111(200)201)174-137(225)102(61-83-65-159-68-162-83)177-120(208)79(19)165-142(230)114(73(10)11)187-121(209)86(151)62-112(202)203)145(233)184-99(58-72(8)9)132(220)181-103(63-109(154)197)138(226)173-93(43-47-110(198)199)122(210)163-78(18)119(207)176-100(59-81-33-37-84(193)38-34-81)135(223)170-90(32-28-53-161-148(157)158)124(212)169-88(30-24-26-51-150)128(216)189-116(75(14)15)144(232)183-98(57-71(6)7)133(221)182-104(64-113(204)205)139(227)172-91(41-45-107(152)195)126(214)178-97(56-70(4)5)134(222)186-105(66-191)140(228)164-77(17)118(206)167-89(31-27-52-160-147(155)156)123(211)168-87(29-23-25-50-149)125(213)180-101(60-82-35-39-85(194)40-36-82)136(224)179-96(55-69(2)3)131(219)171-92(42-46-108(153)196)127(215)185-106(67-192)141(229)175-95(49-54-236-21)130(218)188-115(74(12)13)143(231)166-80(20)146(234)235/h33-40,65,68-80,86-106,114-117,191-194H,22-32,41-64,66-67,149-151H2,1-21H3,(H2,152,195)(H2,153,196)(H2,154,197)(H,159,162)(H,163,210)(H,164,228)(H,165,230)(H,166,231)(H,167,206)(H,168,211)(H,169,212)(H,170,223)(H,171,219)(H,172,227)(H,173,226)(H,174,225)(H,175,229)(H,176,207)(H,177,208)(H,178,214)(H,179,224)(H,180,213)(H,181,220)(H,182,221)(H,183,232)(H,184,233)(H,185,215)(H,186,222)(H,187,209)(H,188,218)(H,189,216)(H,190,217)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,234,235)(H4,155,156,160)(H4,157,158,161)/t76-,77-,78-,79-,80-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-/m0/s1
Standard InChIKey INFVOGFNKZXYEA-NTFUFEFWSA-N
SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator